[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Description
This compound is a structurally complex acrylonitrile derivative featuring a naphthalene-1-carboxylate ester group, a cyano substituent, and a 2-methoxy-4-nitroanilino moiety. Its synthesis likely involves a multi-step process, including condensation reactions to form the α,β-unsaturated carbonyl system and subsequent esterification or amidation steps.
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)12-13-25(26)30-27(32)20(17-29)14-18-6-4-9-22(15-18)37-28(33)24-11-5-8-19-7-2-3-10-23(19)24/h2-16H,1H3,(H,30,32)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAHPBCAFOCBL-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that belongs to the class of chalcones, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C30H23N3O7
- Molecular Weight: 537.528 g/mol
- IUPAC Name: [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
The biological activity of this compound is primarily attributed to its structural features, including:
- Cyanoketone Group: This group is known for its reactivity and potential to form various derivatives, which may enhance biological activity.
- Methoxy and Nitro Substituents: These functional groups can influence the compound's solubility and bioactivity, potentially enhancing its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to [3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate exhibit several biological activities:
Anticancer Activity
Chalcones are recognized for their anticancer properties , often acting through multiple pathways:
- Induction of Apoptosis: Studies have shown that chalcones can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.
- Cell Cycle Arrest: Certain chalcone derivatives have been reported to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Chalcone A | 10 | HeLa | Induces apoptosis |
| Chalcone B | 15 | MCF-7 | Cell cycle arrest |
| Chalcone C | 5 | A549 | ROS generation |
Antioxidant Activity
The antioxidant potential of this compound is significant due to its ability to scavenge free radicals. The DPPH radical scavenging assay has been employed to evaluate this property, showing promising results for related chalcones.
Antimicrobial Activity
Chalcones have demonstrated antimicrobial effects against various pathogens. For instance, studies indicate that certain chalcone derivatives can inhibit biofilm formation in bacterial strains without affecting their growth, suggesting a unique mechanism of action.
Case Studies
-
Study on Anticancer Properties:
A study explored the effects of a related chalcone on breast cancer cells (MCF-7). The compound was found to inhibit cell growth with an IC50 value of 15 µM, inducing apoptosis through mitochondrial pathways. -
Antioxidant Evaluation:
In another investigation, a series of chalcones were tested for their antioxidant capacity using the DPPH assay. The results indicated that compounds with multiple methoxy groups exhibited higher antioxidant activity compared to those with fewer substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Studies
The evidence includes several compounds with overlapping functional groups or motifs, enabling comparative analysis:
Key Comparative Findings
This may influence solubility and crystallinity. Compounds with bulky aromatic esters (e.g., naphthalene-1-carboxylate in the target vs. benzoate in 2d ) exhibit higher melting points due to increased molecular symmetry and π-stacking interactions.
Synthetic Challenges :
- The target compound’s low yield (inferred from analogous compounds in , e.g., 20.22% for 1d ) likely stems from steric hindrance during esterification or side reactions involving the nitro group.
Spectroscopic Trends: The cyano group (C≡N) in the target and ’s compound would produce a distinct IR absorption near 2200 cm⁻¹ and a characteristic ¹³C-NMR signal at ~115–120 ppm. The α,β-unsaturated ketone moiety in all listed compounds contributes to UV-Vis absorbance in the 300–400 nm range, as seen in conjugated enone systems .
Research Implications and Limitations
- Crystallographic Data Gaps: highlights the utility of single-crystal X-ray diffraction for resolving complex aromatic systems (e.g., naphthalene derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
